molecular formula C15H27NO3S B7092613 N-(5,5-dimethylhexyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide

N-(5,5-dimethylhexyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide

Cat. No.: B7092613
M. Wt: 301.4 g/mol
InChI Key: MIWRWQBSEREHIE-UHFFFAOYSA-N
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Description

N-(5,5-dimethylhexyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide is a synthetic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a spirocyclic backbone imparts significant steric bulk, which can influence its chemical reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(5,5-dimethylhexyl)-2,2-dioxo-2λ6-thiaspiro[3.3]heptane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3S/c1-14(2,3)6-4-5-7-16-13(17)12-8-15(9-12)10-20(18,19)11-15/h12H,4-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWRWQBSEREHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCNC(=O)C1CC2(C1)CS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethylhexyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction. For instance, a cyclization reaction under basic conditions with p-toluenesulfonamide can yield the spiro compound

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of more efficient catalysts, solvents, and reaction conditions to facilitate large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethylhexyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(5,5-dimethylhexyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological systems, particularly in understanding how spirocyclic compounds interact with enzymes and receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-(5,5-dimethylhexyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, influencing the compound’s biological activity. Pathways involved in its mechanism of action could include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as 2-oxa-6-azaspiro[3.3]heptane and various indole derivatives . These compounds share structural features with N-(5,5-dimethylhexyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide but may differ in their chemical reactivity and biological activity.

Uniqueness

The uniqueness of N-(5,5-dimethylhexyl)-2,2-dioxo-2lambda6-thiaspiro[33]heptane-6-carboxamide lies in its specific combination of functional groups and spirocyclic structure

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